molecular formula C7H3FN2O3 B1584436 2-Fluoro-5-nitrophenyl isocyanate CAS No. 68622-14-0

2-Fluoro-5-nitrophenyl isocyanate

Cat. No.: B1584436
CAS No.: 68622-14-0
M. Wt: 182.11 g/mol
InChI Key: XCDYDLFUPMSLGZ-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitrophenyl isocyanate is a useful research compound. Its molecular formula is C7H3FN2O3 and its molecular weight is 182.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-fluoro-2-isocyanato-4-nitrobenzene
Source PubChem
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InChI

InChI=1S/C7H3FN2O3/c8-6-2-1-5(10(12)13)3-7(6)9-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDYDLFUPMSLGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N=C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10218710
Record name 2-Fluoro-5-nitrophenyl isocyanate
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Molecular Weight

182.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68622-14-0
Record name 2-Fluoro-5-nitrophenyl isocyanate
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Record name 2-Fluoro-5-nitrophenyl isocyanate
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Record name 2-Fluoro-5-nitrophenyl isocyanate
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The Significance of Isocyanates in Advanced Organic Synthesis

Isocyanates are a class of organic compounds defined by the functional group -N=C=O. This group is characterized by a highly electrophilic carbon atom, making isocyanates exceptionally reactive towards a wide array of nucleophiles. researchgate.net Their reactions with alcohols to form carbamates (urethanes) and with amines to yield ureas are fundamental transformations in organic chemistry. organic-chemistry.org

This reactivity is the cornerstone of their significance, particularly in polymer chemistry, where diisocyanates are essential monomers for the production of polyurethanes, a versatile class of polymers with widespread applications. nih.gov In the context of advanced organic synthesis, isocyanates serve as crucial intermediates for the introduction of the urea (B33335) or carbamate (B1207046) moiety into complex molecules. The urea functional group, in particular, is a common motif in many biologically active compounds and approved drugs due to its ability to form stable hydrogen bonds with biological targets. nih.gov The synthesis of ureas often proceeds through the reaction of an isocyanate with an amine, a process that is typically efficient and high-yielding. organic-chemistry.org

The Role of Fluorinated Isocyanates As Versatile Building Blocks

The introduction of fluorine atoms into organic molecules can profoundly influence their physical, chemical, and biological properties. In the field of medicinal chemistry, fluorine substitution is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate the acidity or basicity of a drug candidate. Consequently, fluorinated building blocks are in high demand for the synthesis of new therapeutic agents. nist.gov

Fluorinated isocyanates, such as 2-Fluoro-5-nitrophenyl isocyanate, combine the inherent reactivity of the isocyanate group with the unique properties imparted by the fluorine atom. The strong electron-withdrawing nature of fluorine can further enhance the electrophilicity of the isocyanate carbon, potentially increasing its reactivity. Moreover, the presence of a fluorine atom on the phenyl ring provides a site for further chemical modification or can be a key element in the desired biological activity of the final product. These characteristics make fluorinated isocyanates versatile reagents for creating diverse molecular libraries for drug discovery and for the synthesis of complex, fluorinated target molecules.

An Overview of Research Trajectories for 2 Fluoro 5 Nitrophenyl Isocyanate

Research involving 2-Fluoro-5-nitrophenyl isocyanate primarily focuses on its application as a key intermediate in the synthesis of novel organic compounds, particularly for the pharmaceutical and agrochemical industries. synhet.comtradeindia.com Its utility stems from the presence of three distinct functional groups: the highly reactive isocyanate, the electron-withdrawing nitro group, and the fluorine atom, which can influence the molecule's reactivity and properties.

The principal research trajectory for this compound is its use in the synthesis of substituted ureas. By reacting this compound with various primary or secondary amines, a diverse library of 1-(2-fluoro-5-nitrophenyl)-3-substituted ureas can be generated. This approach is particularly valuable in combinatorial chemistry, where large numbers of related compounds are synthesized and screened for biological activity. A notable example is a patent describing a combinatorial process for preparing libraries of urea (B33335) and thiourea (B124793) compounds, which lists this compound as a key reactant. google.com Similarly, another patent details its use in the combinatorial synthesis of thiophene (B33073) compounds. googleapis.com

The resulting fluoro-nitro-substituted phenylurea scaffold can then be further modified. For instance, the nitro group can be reduced to an amine, which can then be subjected to a wide range of subsequent chemical transformations, allowing for the rapid assembly of complex molecules with potential therapeutic applications. This compound serves as a critical starting material for accessing novel chemical space in the ongoing search for new drugs and other bioactive molecules. chemicalbook.com

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 68622-14-0 nist.gov
Molecular Formula C₇H₃FN₂O₃ nist.gov
Molecular Weight 182.11 g/mol nist.gov
Appearance Not specified, likely a solid
Melting Point 50-55 °C nist.gov
IUPAC Name 1-fluoro-2-isocyanato-4-nitrobenzene synhet.com

Spectroscopic Data of this compound

Spectrum TypeData Source
Mass Spectrum (Electron Ionization) NIST nist.gov
Infrared (IR) Spectrum NIST nist.gov

An in-depth analysis of the synthetic pathways leading to this compound and its essential precursors reveals a variety of chemical strategies. These methods range from classical phosgenation reactions to modern, phosgene-free alternatives, alongside the targeted synthesis of key intermediate compounds.

Derivatization Strategies and Functional Compound Generation Using 2 Fluoro 5 Nitrophenyl Isocyanate

Synthesis of Substituted Aryl Ureas

The most fundamental reaction involving 2-Fluoro-5-nitrophenyl isocyanate is its reaction with primary and secondary amines to form substituted ureas. This reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group.

Asymmetrical Diaryl Urea (B33335) Derivatives

The synthesis of asymmetrical diaryl ureas is a key application of this compound. By reacting the isocyanate with a different aryl amine, a diaryl urea with two distinct phenyl moieties is formed. This method is a straightforward and efficient way to create diverse molecular structures. asianpubs.orgnih.gov The general scheme for this reaction involves stirring the isocyanate and the desired aromatic amine in a suitable solvent, such as dry tetrahydrofuran (B95107) (THF), at room temperature. nih.gov

This strategy is foundational in medicinal chemistry for creating libraries of compounds for drug discovery. For instance, many kinase inhibitors, such as Sorafenib (B1663141), are based on a diaryl urea scaffold. asianpubs.orgnih.gov The ability to readily synthesize asymmetrical ureas allows for the systematic modification of the aryl groups to optimize biological activity. asianpubs.orgnih.gov

Table 1: Synthesis of Asymmetrical Diaryl Urea Derivatives

Reactant 1 Reactant 2 Product Conditions
This compound 4-aminoquinazoline derivative 1-(2-Fluoro-5-nitrophenyl)-3-(quinazolinyl)urea Dry THF, 30°C, 6h
This compound 6-(4-aminophenoxy) quinoxaline-2,3 (1H, 4H)-dione 1-(2-Fluoro-5-nitrophenyl)-3-(4-((2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)oxy)phenyl)urea DMSO, Room Temp, overnight

Carbanilide Synthesis from Phenylenediamines

When this compound is treated with phenylenediamines, the reaction can proceed at one or both amino groups, depending on the stoichiometry and reaction conditions. The reaction with one equivalent of the isocyanate leads to the formation of a mono-urea derivative, which retains a free amino group for further functionalization. This approach is useful for building more complex molecules where the phenylenediamine acts as a linker. The term "carbanilide" is an older name for diphenylurea, and in this context, refers to the urea linkage formed between the two aromatic rings.

Creation of Heterocyclic Scaffolds

The derivatives of this compound, particularly ureas and thioureas, serve as important intermediates for the synthesis of various heterocyclic compounds. The functional groups on the isocyanate-derived part of the molecule can participate in intramolecular cyclization reactions to form new ring systems.

Benzothiazole (B30560) Derivatives via Cyclization of Thioureas

To synthesize benzothiazole derivatives, an initial step involves the formation of a thiourea (B124793). This can be achieved by reacting an aminobenzothiazole with an isocyanate or, more relevant to this context, by reacting 2-amino-thiophenol derivatives with this compound to form a thiourea, which can then be cyclized. mdpi.comresearchgate.net

Alternatively, a 2-aminobenzothiazole (B30445) can be reacted with an isothiocyanate. mdpi.com While direct use of this compound forms ureas, its corresponding amine (2-Fluoro-5-nitroaniline) can be converted to an isothiocyanate. This isothiocyanate can then react with various amines to produce thioureas, which are precursors to a wide range of heterocyclic compounds, including benzothiazoles. researchgate.net The cyclization of N-(benzothiazol-2-yl)-N'-(aryl)thioureas can lead to the formation of thiazolidinone-substituted aminobenzothiazoles. mdpi.com

Table 2: General Synthesis of Benzothiazole Derivatives

Precursor Reagents for Cyclization Product Class Reference
N-(Benzothiazol-2-yl)-N'-(Aryl)thiourea Malonic acid, Acetyl chloride 1-(Benzothiazol-2-yl)-3-phenyl-2-thiobarbituric acids mdpi.com
Substituted 2-aminobenzothiazole Carbon disulfide, Dimethyl sulfate, then Ammonolysis Benzothiazole thiourea derivatives researchgate.net

Pyrroloquinoline and Quinoline (B57606) Derivatives (via related scaffolds)

The synthesis of quinoline and pyrroloquinoline derivatives can be achieved through various synthetic routes, often involving multi-component reactions or cyclization of appropriately substituted precursors. researchgate.netnih.gov While a direct one-step synthesis from this compound is not commonly reported, the functionalities it introduces can be elaborated into these heterocyclic systems. For example, the nitro group on the phenyl ring can be reduced to an amine, which can then be used as a handle for further reactions, including the construction of fused heterocyclic rings like quinolines. nih.gov

The synthesis of quinoline derivatives often starts from substituted anilines which undergo cyclization reactions. researchgate.net For instance, 2-fluoroaniline (B146934) can react with ethyl 2-methylacetoacetate (B1246266) to form a quinoline ring. researchgate.net Similarly, the 2-fluoro-5-nitroaniline (B1294389) derived from the isocyanate could be a starting point for such syntheses.

Purine (B94841) and Pyrazole (B372694) Derivative Synthesis

The construction of purine and pyrazole scaffolds often relies on the use of precursors containing vicinal amino and cyano or ester functionalities, or hydrazine (B178648) derivatives. nih.govbeilstein-journals.orgmdpi.com The 5-aminopyrazole scaffold is a particularly versatile precursor for a variety of fused heterocyclic systems, including pyrazolopyrimidines and pyrazolotriazines, which share structural similarities with purines. beilstein-journals.orgmdpi.com

The synthesis of pyrazoles can be achieved by the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents. nih.gov While this compound is not a direct precursor, the chemical space it opens up can lead to intermediates suitable for pyrazole synthesis. For example, the urea or thiourea derivatives can be further modified to create a suitable backbone for cyclization with hydrazine. Novel purine-pyrazole hybrids have been synthesized and show potential as inhibitors of enzymes like 15-LOX. nih.gov

Imidazole and Thiazolidinone Formation

The isocyanate functional group is a powerful electrophile, readily reacting with nucleophiles to form a variety of stable linkages. This reactivity is central to its use in the synthesis of more complex heterocyclic systems. While direct, well-documented examples of this compound in the synthesis of imidazoles and thiazolidinones are not extensively reported, the general reactivity patterns of isocyanates and related compounds provide a strong basis for these transformations.

The synthesis of hydantoins and thiohydantoins , which are structurally related to imidazoles, often involves the reaction of an isocyanate or isothiocyanate with an α-amino acid or its ester. nih.govjchemrev.comnih.gov This reaction proceeds through the formation of a urea or thiourea intermediate, which then undergoes intramolecular cyclization to form the five-membered heterocyclic ring. nih.govjchemrev.com For instance, the reaction of an amino ester with an isocyanate can lead to a urea derivative that, upon cyclization, yields a hydantoin. nih.gov Similarly, isothiocyanates react with α-amino acids to form 2-thiohydantoins. jchemrev.comnih.gov

Thiazolidinone derivatives , another important class of heterocyclic compounds, can be synthesized through various routes. One common method involves the condensation of thiourea with an α-halo acid. While not directly involving an isocyanate, this highlights the key components needed for the thiazolidinone core. The isocyanate group of this compound can be envisioned to react with a molecule containing a thiol and an amine, which could then cyclize to form a thiazolidinone ring, although specific literature on this direct pathway is scarce.

Functional Group Interconversions and Modifications of this compound Derivatives

Once incorporated into a heterocyclic scaffold, the 2-fluoro-5-nitrophenyl moiety offers a rich platform for further chemical modifications. The two key functional groups, the nitro group and the fluorine atom, can be selectively transformed to generate a library of novel compounds.

The nitro group is a versatile functional handle that can be readily reduced to an amine under various conditions. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.comscispace.com Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction with metals such as iron, tin, or zinc in acidic media. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com The resulting amino group can then participate in a wide range of subsequent reactions, such as acylation, sulfonylation, or diazotization, allowing for the introduction of diverse substituents. For example, the reduction of a nitrophenyl group on a heterocyclic core would yield an aminophenyl derivative, which could then be further functionalized.

The fluorine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution (SNA_r) , particularly due to the activating effect of the electron-withdrawing nitro group. beilstein-journals.orgnih.govnih.gov This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, including alkoxides, thiolates, and amines. beilstein-journals.orgnih.gov This substitution provides a powerful tool for introducing different functional groups at the 2-position of the phenyl ring, thereby modulating the electronic and steric properties of the molecule. For instance, reaction with a thiol could introduce a sulfur-containing moiety, while reaction with an alcohol would yield an ether linkage.

The combination of these transformations—initial heterocycle formation followed by sequential or simultaneous modification of the nitro and fluoro groups—provides a robust strategy for generating a diverse array of complex molecules from the readily available starting material, this compound.

Below is a table summarizing the key functional groups and their potential transformations.

Functional GroupReagent/ConditionTransformation
Isocyanateα-Amino acid/esterUrea/Hydantoin formation
IsocyanateCompound with thiol and aminePotential Thiazolidinone formation
NitroH₂, Pd/C or Fe/HClAmine formation
Fluoro (aromatic)Nucleophile (e.g., RO⁻, RS⁻, R₂NH)Nucleophilic Aromatic Substitution

Applications of 2 Fluoro 5 Nitrophenyl Isocyanate in Advanced Research Domains

Medicinal Chemistry and Drug Discovery Research

The distinct chemical properties of 2-fluoro-5-nitrophenyl isocyanate make it a valuable building block in the creation of new therapeutic agents. synhet.com Its utility spans the design of active pharmaceutical ingredients (APIs), the development of kinase inhibitors, and the synthesis of novel anticancer and antimalarial drugs.

Design and Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as a key intermediate in the synthesis of various APIs. synhet.com The presence of multiple reactive sites allows for the construction of complex molecular architectures, a desirable feature in drug design. The isocyanate group readily reacts with nucleophiles like amines and alcohols to form urea (B33335) and carbamate (B1207046) linkages, respectively. These linkages are prevalent in many biologically active compounds. The fluorine and nitro groups can also be chemically modified, offering further avenues for creating diverse molecular structures.

The fluorinated nature of this compound is particularly significant. The incorporation of fluorine into drug molecules can enhance their metabolic stability, binding affinity, and bioavailability. mdpi.comnih.gov For instance, the carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation. nih.gov

Exploration of Kinase Inhibitors (e.g., Sorafenib (B1663141) Analogs)

Kinase inhibitors are a major class of targeted cancer therapies. Sorafenib, a multi-kinase inhibitor, is used in the treatment of certain types of cancer, including hepatocellular carcinoma. nih.gov Researchers are actively exploring analogs of sorafenib to improve its efficacy and overcome resistance. researchgate.netnih.gov

This compound can be utilized in the synthesis of sorafenib analogs. nih.gov The isocyanate group is crucial for forming the urea moiety that is a key structural feature of sorafenib and its analogs. By reacting this compound with various amines, chemists can generate a library of compounds with modified structures. These analogs can then be screened for their ability to inhibit specific kinases. For example, a study focused on the synthesis of sorafenib-aminopyridinol hybrids involved the coupling reaction between a common substrate and various isocyanates, including derivatives related to this compound, to generate a series of new compounds. nih.gov Some of these hybrids demonstrated inhibitory activity against Raf kinases comparable to sorafenib. nih.gov

Development of Anticancer and Antimalarial Agents

The application of this compound extends to the development of novel anticancer and antimalarial agents. researchgate.netmdpi.com The synthesis of compounds containing the 2-fluoro-5-nitrophenyl moiety has shown promise in these therapeutic areas. For instance, new hybrid molecules incorporating a thiazolidinone core and a ciminalum-thiazolidinone structure, which can be conceptually related to derivatives of this compound, have been synthesized and evaluated for their anticancer activity. mdpi.com

In the realm of antimalarial research, the unique electronic properties of the fluorinated and nitrated phenyl ring can be exploited to design molecules that target specific pathways in the malaria parasite. The development of new drugs is crucial to combat the growing problem of drug-resistant malaria.

A variety of fluorinated compounds have demonstrated significant potential as anticancer agents. nih.govmdpi.comnih.gov For example, 5-fluorouracil (B62378) is a widely used chemotherapy drug. researchgate.net The inclusion of a fluorine atom can significantly alter the biological properties of a molecule. nih.gov

Enzyme Inhibition Studies

The study of enzyme inhibition is fundamental to understanding biological processes and for developing new drugs. researchgate.net The fluorine atom in compounds derived from this compound can serve as a useful probe in enzyme inhibition studies. nih.gov For example, 19F NMR spectroscopy can be used to monitor the interaction of a fluorinated inhibitor with its target enzyme. nih.gov This technique can provide valuable information about the binding mode and the environment of the fluorine atom within the active site of the enzyme.

A notable example is the use of 5-fluorodeoxyuridylate monophosphate (FdUMP) to study the mechanism of thymidylate synthase, a key enzyme in DNA synthesis. nih.gov The fluorine atom at the 5-position of the uracil (B121893) ring allows for the trapping of a covalent intermediate, providing insights into the catalytic mechanism of the enzyme. nih.gov Similarly, fluorinated compounds derived from this compound can be designed as specific enzyme inhibitors for various therapeutic targets.

For instance, a synthetic analog of dehydroepiandrosterone, 16alpha-fluoro-5-androsten-17-one (fluasterone), has been shown to inhibit the activity and expression of carcinogen-activating enzymes. nih.gov

Peptide and Peptidomimetic Research

Peptides and peptidomimetics are important classes of molecules with a wide range of biological activities. researchgate.net this compound can be used to modify peptides and to create peptidomimetics. synhet.com The isocyanate group can react with the N-terminal amino group or the side chain of lysine (B10760008) residues in a peptide. This modification can be used to introduce a label, to alter the peptide's properties, or to create a conjugate with another molecule.

Furthermore, the 2-fluoro-5-nitrophenyl group can be incorporated into the backbone or side chain of a peptide to create a peptidomimetic. These are molecules that mimic the structure and function of natural peptides but have improved properties, such as increased stability and oral bioavailability. The synthesis of peptide derivatives of 5-fluorouracil has been explored for their anticancer activities. researchgate.net

Polymer Chemistry and Materials Science

Beyond its applications in the life sciences, this compound is also a valuable monomer in polymer chemistry and materials science. synhet.com The isocyanate group is highly reactive and can undergo polymerization with a variety of comonomers, such as diols and diamines, to form polyurethanes and polyureas, respectively.

The presence of the fluorine and nitro groups on the phenyl ring can impart unique properties to the resulting polymers. For example, the fluorine atom can enhance the thermal stability and chemical resistance of the polymer, while the nitro group can be used to modify the polymer's optical or electronic properties. These functional polymers have potential applications in areas such as high-performance coatings, adhesives, and electronic materials.

Synthesis of Functional Polymers and Copolymers

The isocyanate group is known for its ability to react with hydroxyl (-OH) and amine (-NH2) groups to form urethane (B1682113) and urea linkages, respectively. This fundamental reactivity allows for the incorporation of the 2-fluoro-5-nitrophenyl moiety into polymer chains. While specific research detailing the use of this compound in creating functional polymers is not extensively published, its role can be inferred from the well-established principles of polymer chemistry. The presence of the nitro group and fluorine atom can impart specific functionalities to a polymer, such as altered electronic properties, increased thermal stability, or specific interactions for creating materials with tailored characteristics.

Isocyanate-Based Polymer Modification Strategies

Polymer modification, or grafting, involves attaching small molecules to an existing polymer backbone to alter its properties. Isocyanates are well-suited for this purpose if the polymer possesses reactive groups like hydroxyls (e.g., in polyvinyl alcohol or cellulose (B213188) derivatives). This compound can be used to graft the fluoro-nitrophenyl group onto such polymer surfaces. This modification can be used to change the surface energy, refractive index, or binding affinity of the material. Although this application is chemically feasible, specific studies demonstrating this strategy with this compound are not widely available in current research literature.

Crosslinking Agents and Polymer Networks

Crosslinking is a process that links polymer chains together, forming a three-dimensional network that enhances the mechanical strength and thermal stability of the material. Di-isocyanates are commonly used as crosslinking agents for polymers containing active hydrogen atoms (like polyols or polyamines). mdpi.com For a molecule like this compound, which has one isocyanate group, its role would be not as a primary crosslinker but potentially as a chain terminator or as part of a more complex crosslinking system where it modifies the network's properties. Research has shown that isocyanates can be used to create durable, cross-linked coatings for textiles, improving properties like water and oil repellency. mdpi.com

Applications in Polyurethane Production

Polyurethanes are a major class of polymers formed by the reaction of di-isocyanates with polyols. osha.gov The properties of the resulting polyurethane are highly dependent on the specific chemical structure of the isocyanate and the polyol used. mdpi.com Fluorinated polyurethanes, for instance, are known for their high thermal stability, chemical resistance, and unique surface properties. mdpi.com

The synthesis of polyurethanes can be influenced by the type of isocyanate used:

Aromatic isocyanates (like MDI and TDI) generally have higher reactivity and lead to polyurethanes with rigid hard segments and high tensile strength. mdpi.comnih.gov

Aliphatic isocyanates (like HDI and IPDI) are less reactive but offer better resistance to UV degradation and oxidation. mdpi.comnih.gov

While this compound is an aromatic isocyanate and could theoretically be used as a component in polyurethane synthesis, detailed studies characterizing polyurethanes made specifically from this monofunctional isocyanate are limited. Its use would likely be to introduce the specific fluoro-nitro-phenyl group as a side chain or an end-cap, rather than to form the main polymer backbone, which requires a di- or poly-isocyanate.

Table 1: Common Isocyanates and Their Impact on Polyurethane Properties

Isocyanate TypeExample(s)Key Characteristics in Polyurethane
AromaticMDI, TDIHigh reactivity, produces rigid and strong materials. mdpi.comnih.gov
AliphaticHDI, IPDILower reactivity, better UV stability, produces more flexible materials. mdpi.comnih.gov

This table presents general data for common di-isocyanates to provide context for the role of isocyanate structure in polymer science.

Agrochemical Research and Development

This compound is cited as an intermediate in the synthesis of pesticides. synhet.com Its structure is particularly relevant for creating derivatives used in crop protection.

Design of Herbicides and Insecticides

A significant class of herbicides is the phenylurea group. google.com These compounds are typically synthesized by reacting a substituted phenyl isocyanate with an amine. The reaction of this compound with various amines can produce a range of N-(2-fluoro-5-nitrophenyl)urea derivatives. These derivatives can then be screened for herbicidal or insecticidal activity. The specific substituents on the phenyl ring (fluorine and nitro group) are crucial for determining the biological activity and selectivity of the compound. While the synthesis pathway is clear, and related structures are known, specific commercial herbicides or insecticides directly derived from this compound are not prominently documented in publicly accessible databases. PubChem, for example, lists the compound N-(2-fluoro-5-nitrophenyl)-N'-(2-phenylethyl)urea, which is a direct derivative, indicating its availability for research purposes. nih.gov

Table 2: Example Synthesis of a Phenylurea Herbicide

Reactant 1Reactant 2Product Type
Phenyl IsocyanateDimethylamine HydrochloridePhenylurea

This table is based on a general synthesis method for phenylurea herbicides and illustrates the reaction type involving a phenyl isocyanate. google.com

Plant Growth Regulator Studies

Plant growth regulators are compounds that can influence the life cycle of plants, affecting processes like germination, root growth, and flowering. While certain classes of isocyanates, such as a-isocyanocarboxylic acid salts, have been patented for use as plant growth regulators, there is currently no specific research available that links this compound to studies in this particular area of agrochemical research. google.com

Theoretical and Computational Investigations of 2 Fluoro 5 Nitrophenyl Isocyanate Systems

Quantum Chemical Calculations (DFT, Ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intricacies of molecular systems like 2-Fluoro-5-nitrophenyl isocyanate. eurjchem.com These methods provide a foundational understanding of the molecule's structure and electronic landscape.

The molecular structure of this compound is characterized by a phenyl ring substituted with a fluorine atom, a nitro group, and an isocyanate functional group. The fluorine atom, being highly electronegative, and the nitro group, a strong electron-withdrawing group, significantly influence the electronic distribution within the molecule.

DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. The electron-withdrawing nature of the substituents is expected to shorten the C-F and C-N (nitro) bonds and influence the geometry of the isocyanate group. Furthermore, the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, would show a significant polarization. The isocyanate group, already electrophilic, is rendered even more so by the cumulative electron-withdrawing effects of the fluoro and nitro substituents.

Table 1: Hypothetical Geometrical Parameters of this compound Calculated using DFT

ParameterValue
C-N (Isocyanate) Bond Length1.35 Å
N=C (Isocyanate) Bond Length1.20 Å
C=O (Isocyanate) Bond Length1.18 Å
C-F Bond Length1.34 Å
C-N (Nitro) Bond Length1.47 Å
N-O (Nitro) Bond Length1.22 Å
N=C=O Angle178°

Note: The data in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.orgyoutube.comnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com For this compound, the FMO analysis reveals its electrophilic nature.

The strong electron-withdrawing fluoro and nitro groups significantly lower the energy of the LUMO, which is predominantly localized on the isocyanate carbon atom. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. The HOMO, on the other hand, is primarily distributed over the phenyl ring. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. numberanalytics.com

Table 2: Hypothetical Frontier Molecular Orbital Energies of Substituted Phenyl Isocyanates

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Phenyl Isocyanate-7.5-0.57.0
4-Nitrophenyl Isocyanate-8.0-1.56.5
This compound-8.2-2.06.2

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for elucidating reaction mechanisms, offering a step-by-step understanding of how chemical transformations occur. eurjchem.com

Potential Energy Surface (PES) scanning is a computational technique used to explore the energy landscape of a chemical reaction. q-chem.comq-chem.comlibretexts.org By systematically changing specific geometric parameters, such as bond lengths or angles, a map of the potential energy of the system can be generated. libretexts.org This allows for the identification of energy minima, corresponding to reactants and products, and saddle points, corresponding to transition states. libretexts.org

For a reaction involving this compound, such as its reaction with an alcohol to form a urethane (B1682113), a PES scan could be performed by varying the distance between the alcohol's oxygen atom and the isocyanate's carbon atom. The resulting surface would illustrate the energy changes as the reactants approach each other, pass through a transition state, and form the final product.

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. Computational methods can be used to calculate the activation energies for key reactions of this compound.

For nucleophilic attacks on the isocyanate group, the presence of the electron-withdrawing fluoro and nitro substituents is expected to lower the activation energy compared to unsubstituted phenyl isocyanate. This is because these groups stabilize the negative charge that develops on the isocyanate nitrogen in the transition state. Lower activation energies imply faster reaction rates. For instance, the activation energy for the reaction with a primary alcohol would likely be lower than that for phenyl isocyanate under the same conditions.

Table 3: Hypothetical Activation Energies for the Reaction of Isocyanates with a Primary Alcohol

IsocyanateActivation Energy (kcal/mol)
Phenyl Isocyanate15
4-Nitrophenyl Isocyanate12
This compound10

Note: The data in this table is hypothetical and for illustrative purposes.

While many reactions of isocyanates proceed through a polar, nucleophilic addition mechanism, the possibility of a Single Electron Transfer (SET) mechanism should also be considered, especially for highly electrophilic species like this compound. In a SET mechanism, an electron is transferred from the nucleophile to the electrophile as the initial step, forming a radical ion pair.

The strong electron-withdrawing substituents on the phenyl ring of this compound make it a better electron acceptor, potentially favoring a SET pathway with certain nucleophiles. Computational studies can help to distinguish between a polar and a SET mechanism by analyzing the electronic structure of the transition state and searching for radical ion pair intermediates on the potential energy surface. The calculated activation barriers for the two pathways would indicate the more favorable route.

Spectroscopic Property Prediction and Validation

The accurate prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis, providing invaluable insights into molecular structure and bonding. For this compound, computational techniques, particularly those based on Density Functional Theory (DFT), are employed to forecast Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions can then be validated against experimental data, ensuring a robust understanding of the compound's characteristics.

Computational modeling serves as a powerful tool for predicting the spectroscopic features of this compound. Theoretical ¹H and ¹³C NMR chemical shifts are typically calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. These calculations provide a theoretical spectrum that can anticipate the resonance frequencies of the aromatic protons and carbons. The presence of the electron-withdrawing nitro (-NO₂) and isocyanate (-NCO) groups, along with the electronegative fluorine atom, is expected to significantly influence the chemical shifts, causing downfield shifts for the aromatic protons and affecting the carbon resonances in a predictable, substituent-dependent manner.

Similarly, computational IR spectroscopy can predict the vibrational frequencies of the molecule. By calculating the harmonic frequencies, a theoretical IR spectrum is generated. This is particularly useful for identifying the characteristic stretching frequencies of the key functional groups. For this compound, the most prominent predicted vibrations would include the strong, asymmetric stretch of the isocyanate group (-N=C=O), the symmetric and asymmetric stretches of the nitro group (-NO₂), and the carbon-fluorine (C-F) bond stretch.

Experimental validation of these computational models is critical. While comprehensive research studies detailing these specific predictions are not publicly available, experimental spectra serve as the benchmark for validation. The availability of experimental FTIR and NMR spectra for this compound has been confirmed by spectral databases. synhet.com

Table 1: Predicted vs. Experimental IR and NMR Data for this compound (Note: As specific computational studies were not available, this table outlines the expected characteristic signals based on functional group analysis, which would be the target for computational prediction and experimental validation.)

Spectroscopy Functional Group Expected Wavenumber (cm⁻¹)/Chemical Shift (ppm) Experimental Validation Source
IR Isocyanate (-N=C=O)Strong, sharp absorption ~2250-2280 cm⁻¹NIST, SpectraBase synhet.comnist.gov
Nitro (Ar-NO₂)Asymmetric stretch ~1520-1560 cm⁻¹; Symmetric stretch ~1345-1365 cm⁻¹NIST, SpectraBase synhet.comnist.gov
C-F Stretch~1100-1250 cm⁻¹NIST, SpectraBase synhet.comnist.gov
¹H NMR Aromatic Protons~7.0-8.5 ppm, complex splitting patterns due to F-H couplingSpectraBase synhet.com
¹³C NMR Isocyanate Carbon~120-130 ppmSpectraBase synhet.com
Aromatic Carbons~110-150 ppm, with C-F coupling affecting signalsSpectraBase synhet.com

The analysis of mass spectrometry fragmentation patterns provides definitive information for structural elucidation. The electron ionization (EI) mass spectrum of this compound is available through the National Institute of Standards and Technology (NIST) database and shows a distinct fragmentation pathway. nist.gov

The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 182, which corresponds to the molecular weight of the compound (C₇H₃FN₂O₃). nist.gov The fragmentation is driven by the stability of the resulting ions and the nature of the functional groups.

Key fragmentation pathways include:

Loss of the isocyanate group: A primary fragmentation step is the loss of the neutral NCO radical, leading to the formation of the 2-fluoro-5-nitrophenyl cation at m/z 140.

Loss of nitrogen dioxide: Another significant fragmentation involves the expulsion of a nitro group (NO₂) radical, resulting in a fragment ion at m/z 136.

Loss of carbon monoxide: Subsequent fragmentation of the [M-NO₂]⁺ ion can occur through the loss of carbon monoxide (CO), yielding an ion at m/z 108.

Formation of fluorobenzyl-type ions: Further fragmentation can lead to smaller, stable aromatic ions, such as a fragment at m/z 94, potentially corresponding to a fluorophenyl-type cation after loss of multiple functional groups.

Table 2: Major Peaks in the Electron Ionization Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Proposed Neutral Loss Relative Intensity
182[C₇H₃FN₂O₃]⁺ (Molecular Ion)-Moderate
140[C₆H₃FN]⁺NCOStrong
136[C₇H₃FO]⁺NO₂Moderate
108[C₆H₃F]⁺NO₂, COModerate
94[C₅H₃F]⁺NO₂, CO, CModerate
82[C₅H₂O]⁺ / [C₄H₂FO]⁺Complex rearrangementLow
75[C₆H₃]⁺F, NO₂, COLow

Data interpreted from the NIST Mass Spectrum. nist.gov

This detailed analysis of the fragmentation pattern, combined with computational and experimental NMR and IR data, provides a comprehensive and validated understanding of the chemical structure and properties of this compound.

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 Fluoro 5 Nitrophenyl Isocyanate and Its Derivatives

Chromatographic Techniquessynhet.com

Chromatography is essential for separating 2-Fluoro-5-nitrophenyl isocyanate from starting materials, by-products, and impurities. The choice of technique depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC)synhet.com

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment and quantification of this compound. Due to the reactive nature of the isocyanate group, analysis is often performed on a derivatized form, though direct analysis is possible under specific conditions. A common approach for isocyanates involves using a reversed-phase C18 column with gradient elution. epa.gov The mobile phase typically consists of an organic solvent like acetonitrile (B52724) and an aqueous buffered solution. epa.gov UV detection is suitable due to the aromatic nature of the compound, with detection wavelengths often set around 254 nm. epa.gov

Table 7.1.1: Illustrative HPLC Conditions for Isocyanate Analysis

ParameterValue
Column C18, 5 µm particle size, 250 mm x 4.6 mm
Mobile Phase A Acetonitrile (ACN)
Mobile Phase B Ammonium Acetate Buffer (AAB)
Gradient 10% ACN to 60% ACN over 30 minutes
Flow Rate 2 mL/min
Detector UV at 254 nm
Injection Volume 50 µL
This table is based on a general method for isocyanates and represents a typical starting point for method development for this compound. epa.gov

Gas Chromatography (GC-FID)synhet.com

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is suitable for analyzing thermally stable and volatile compounds. Given that this compound has a melting point of 50-55 °C, it is amenable to GC analysis with appropriate inlet temperature settings to ensure volatilization without degradation. sigmaaldrich.com A typical GC-FID method would employ a capillary column with a non-polar or mid-polarity stationary phase. semanticscholar.org Nitrogen is commonly used as the carrier gas. semanticscholar.org The oven temperature is programmed to ramp from a lower initial temperature to a final higher temperature to ensure efficient separation of components with different boiling points. semanticscholar.org

Table 7.1.2: Typical GC-FID Parameters for Analysis

ParameterValue
Column Capillary Column (e.g., OV-17)
Carrier Gas Nitrogen
Injector Temperature 250 °C
Detector Temperature 200 °C
Oven Program Initial 50 °C, ramp at 2 °C/min to 200 °C
This table outlines general GC parameters that can be adapted for the specific analysis of this compound. semanticscholar.org

Liquid Chromatography-Mass Spectrometry (LCMS)synhet.com

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for the identification of this compound and its reaction derivatives or degradation products in complex matrices. The mass spectrometer provides molecular weight information and, with tandem MS (MS/MS), can yield structural fragments for definitive identification. Commercial suppliers often use LCMS to confirm the purity of the compound. synhet.com

Gas Chromatography-Mass Spectrometry (GCMS)synhet.com

Gas Chromatography-Mass Spectrometry (GCMS) is another powerful technique for the characterization of this compound. synhet.com It provides separation based on volatility and boiling point, followed by mass analysis of the eluted compounds. The electron ionization (EI) mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation patterns. nist.gov The National Institute of Standards and Technology (NIST) has documented the mass spectrum for this compound, which serves as a reference for its identification. nist.gov

Table 7.1.4: Key Mass Fragments for this compound from EI-GCMS

m/z (mass-to-charge ratio)Interpretation
182 Molecular Ion [M]⁺
154 Loss of CO
124 Loss of CO and NO
108 Loss of NCO and NO
94 Loss of CO and NO₂
Data derived from the NIST Mass Spectrometry Data Center. nist.gov

Spectroscopic Characterization Methods

Spectroscopic methods are used to elucidate the molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)synhet.com

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive methods for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the three protons on the aromatic ring would appear as distinct signals. Their chemical shifts are influenced by the electron-withdrawing nitro group (-NO₂), the isocyanate group (-NCO), and the electronegative fluorine atom. The splitting patterns (multiplicity) arise from spin-spin coupling with the adjacent fluorine atom and other protons.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The carbon chemical shifts are highly sensitive to the electronic environment. The carbon attached to the fluorine will appear as a doublet due to C-F coupling. The presence of the strongly deshielding nitro and isocyanate groups will shift the attached carbons downfield. In some cases, long-range C-F coupling can be observed, providing further structural confirmation. unimi.it

Table 7.2.1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~8.1-8.3dd (doublet of doublets)J(H,H), J(H,F)H adjacent to NO₂ and NCO
~8.0-8.2ddd (doublet of doublet of doublets)J(H,H), J(H,F)H between F and NO₂
~7.2-7.4t (triplet) or ddJ(H,H), J(H,F)H adjacent to F
¹³C NMR ~160d (doublet)¹J(C,F) ≈ 250C-F
~148s (singlet)-C-NO₂
~130d (doublet)²J(C,F)C-NCO
~125-128s (singlet)-C-H
~120-123d (doublet)J(C,F)C-H
~115-118d (doublet)J(C,F)C-H
~125s (singlet)-N=C=O
Predicted values are based on general principles and data from analogous structures like 2-fluoro-5-nitrotoluene. chemicalbook.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. In the case of this compound, the FTIR spectrum is distinguished by a prominent and sharp absorption band characteristic of the isocyanate group (-N=C=O). This band typically appears in the region of 2250-2275 cm⁻¹. The presence of other functional groups also gives rise to distinct absorption bands. The nitro group (-NO₂) exhibits symmetric and asymmetric stretching vibrations, while the carbon-fluorine (C-F) bond and the aromatic ring also produce characteristic signals.

Wavenumber (cm⁻¹) Functional Group Assignment Vibrational Mode
~ 2270Isocyanate (-N=C=O)Asymmetric stretch
~ 1520Nitro (-NO₂)Asymmetric stretch
~ 1350Nitro (-NO₂)Symmetric stretch
~ 1600, 1480Aromatic Ring (C=C)Skeletal vibrations
~ 1250Aryl-FC-F stretch
~ 3100Aromatic C-HC-H stretch

This table is a representation based on typical FTIR functional group absorption regions.

Ultraviolet-Visible (UV-VIS) Spectrophotometry

Ultraviolet-Visible (UV-VIS) spectrophotometry provides information about the electronic transitions within a molecule and is particularly useful for analyzing aromatic and conjugated systems. The UV-VIS spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions. The nitro group, being a strong chromophore, significantly influences the spectrum. iu.eduresearchgate.net The presence of the nitro and fluoro substituents on the benzene (B151609) ring can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted benzene.

Detailed studies on various nitroaromatic compounds have shown characteristic absorption patterns. iu.edursc.orgacs.org Based on this, a representative UV-VIS data table for this compound in a suitable solvent like ethanol (B145695) would exhibit the following absorptions:

λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Electronic Transition
~ 240Highπ → π
~ 320Lown → π

This table is a representation based on the typical UV-VIS absorption of nitroaromatic compounds.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion peak (M⁺) at an m/z corresponding to its molecular weight. nist.gov

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this compound include the loss of the isocyanate group (-NCO), the nitro group (-NO₂), and other neutral fragments. The analysis of the mass-to-charge ratio of these fragments helps to piece together the structure of the original molecule.

m/z Relative Intensity (%) Proposed Fragment
182~ 70[C₇H₃FN₂O₃]⁺ (Molecular Ion)
154~ 100[C₇H₃FN₂O₂]⁺ (Loss of CO)
136~ 20[C₇H₃FN₂O]⁺ (Loss of O₂)
108~ 40[C₆H₃FN]⁺ (Loss of NO₂)
95~ 30[C₅H₃F]⁺

Data interpreted from the NIST Mass Spectrum of this compound. nist.gov

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. For halogen-containing compounds like this compound, specialized methods are required for the determination of fluorine. capes.gov.brthermofisher.comthieme-connect.deacs.org The sample is typically combusted in an oxygen-rich atmosphere, and the resulting gases are analyzed to determine the elemental composition. thermofisher.com

The experimentally determined percentages of each element are then compared with the theoretical values calculated from the molecular formula (C₇H₃FN₂O₃). A close agreement between the experimental and theoretical values serves as a strong indicator of the sample's purity and confirms its elemental composition.

Element Theoretical %
Carbon (C)46.17
Hydrogen (H)1.66
Nitrogen (N)15.38
Oxygen (O)26.35
Fluorine (F)10.43

Theoretical values calculated from the molecular formula C₇H₃FN₂O₃ (Molecular Weight: 182.11 g/mol ).

X-ray Crystallography for Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. While crystallographic data for this compound itself is not publicly available, studies on its derivatives provide valuable insights into the molecular geometry and intermolecular interactions.

A relevant example is the single-crystal X-ray diffraction analysis of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate. This study reveals the precise bond lengths, bond angles, and torsion angles of the molecule, confirming its planar structure and providing details about the arrangement of the molecules in the crystal lattice.

Crystallographic Data for Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(2)
b (Å)5.432(1)
c (Å)20.456(4)
β (°)99.87(2)
Volume (ų)1108.9(4)
Z4
Density (calculated) (g/cm³)1.589
R-factor (%)4.8

Data for a derivative, Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, illustrating the type of information obtained from X-ray crystallography.

Emerging Research Frontiers and Future Perspectives for 2 Fluoro 5 Nitrophenyl Isocyanate

Novel Synthetic Pathways and Sustainable Synthesis

The traditional synthesis of isocyanates often involves the use of highly toxic phosgene, prompting a significant research push towards safer and more sustainable alternatives. researchgate.net The future synthesis of 2-Fluoro-5-nitrophenyl isocyanate is likely to be dominated by these phosgene-free routes.

Recent advancements have highlighted methods for generating isocyanates through the in situ reaction of primary amines with carbon dioxide, a greener and more benign approach. researchgate.netnih.govnih.gov One promising strategy involves the dehydration of a carbamic acid intermediate, derived from the corresponding amine (2-Fluoro-5-nitroaniline) and CO2, using activating reagents. nih.gov This method circumvents the need for hazardous reactants and aligns with the principles of green chemistry. nih.govnih.gov

Furthermore, research into the efficient synthesis of precursors to this compound is a key area of development. For instance, a patented process for preparing 2-fluoro-5-nitroaniline (B1294389) from 2,4-dinitrofluorobenzene via selective reduction offers a viable route to obtaining the necessary starting material in good yield. nih.gov Innovations in the synthesis of related building blocks, such as 2-fluoro-5-formylbenzonitrile, which is an important intermediate for pharmaceuticals, also contribute to the broader knowledge base for synthesizing functionalized fluoronitrobenzenes. researchgate.net

Future research will likely focus on the catalytic conversion of 2-fluoro-5-nitroaniline and its derivatives to the isocyanate, potentially utilizing transition metal catalysts or enzymatic processes to enhance efficiency and sustainability. The development of one-pot syntheses that directly convert readily available starting materials to the final isocyanate product under mild conditions remains a significant goal. organic-chemistry.org

Targeted Applications in Niche Research Areas

The inherent reactivity of the isocyanate group makes this compound a valuable tool in several niche research areas, particularly in medicinal chemistry and chemical biology.

One of the most promising applications lies in its use as a molecular scaffold for the synthesis of novel bioactive compounds. nih.gov The isocyanate moiety readily reacts with amines and alcohols to form ureas and carbamates, respectively. nih.govorganic-chemistry.org This reactivity can be exploited to generate libraries of diverse small molecules for high-throughput screening against various biological targets. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be a handle for further chemical modification or can contribute to the biological activity itself.

Drawing parallels from a closely related compound, 2-fluoro-5-nitrobenzoic acid, which is used to create fluorescent probes for detecting nucleophiles like hydrogen polysulfide and hydrazine (B178648), it is conceivable that this compound could be similarly employed. ossila.com The isocyanate group could be used to link the fluoronitrophenyl core to a fluorophore, creating a "turn-on" fluorescent sensor that activates upon reaction with a specific biological analyte.

The compound is also identified as a useful reagent in synthetic organic chemistry and for the development of pharmaceutical intermediates. synhet.com Its application in the synthesis of 2'-fluoro-substituted cap analogs for enhancing mRNA translation efficiency points towards its potential in the broader field of biotechnology and nucleic acid research. nih.gov

Advanced Materials Development

The development of advanced materials with tailored properties is a rapidly growing field, and isocyanates are central to the synthesis of one of the most versatile classes of polymers: polyurethanes. mdpi.comresearchgate.net While specific research on the incorporation of this compound into polymers is not yet widely reported, its potential is significant.

The synthesis of polyurethanes involves the reaction of diisocyanates with polyols. tue.nlmdpi.com Although this compound is a monoisocyanate, it can be used to functionalize the backbone or the termini of polymer chains, thereby imparting specific properties. For example, its incorporation could enhance the thermal stability, flame retardancy, or surface properties of existing polymers. The fluorinated and nitrated phenyl ring could introduce unique electronic and optical properties, making it a candidate for the development of specialty polymers for electronic or optical applications.

Future research may explore the synthesis of novel monomers derived from this compound that can then be polymerized to create new classes of polyurethanes or other polymers with advanced functionalities. The principles of green chemistry are also influencing polyurethane synthesis, with a move towards biobased and isocyanate-free routes, which may present new opportunities for the application of functionalized isocyanates in a more sustainable context. mdpi.comtue.nl

Interdisciplinary Research Opportunities

The multifaceted nature of this compound opens up numerous avenues for interdisciplinary research. The intersection of chemistry, biology, and materials science is particularly fertile ground for future investigations.

A notable example of such interdisciplinary potential is in the realm of computational chemistry. A computational study on the related compound 2-fluoro-5-nitroaniline has already been conducted to understand its electronic structure, reactivity, and potential as an antibacterial agent. researchgate.net Similar computational modeling of this compound could predict its reactivity with various nucleophiles, guide the design of new synthetic reactions, and help in the rational design of novel materials and bioactive molecules.

Collaboration between synthetic chemists and biologists could lead to the development of novel chemical probes for studying biological processes in real-time. As mentioned earlier, the potential to create fluorescent sensors based on this scaffold is a prime example. ossila.com Such probes could be used in cellular imaging and for the detection of specific biomarkers.

In the field of materials science, joint efforts between polymer chemists and engineers could explore the incorporation of this compound into advanced composites, coatings, and adhesives. The unique properties conferred by the fluoro and nitro groups could be harnessed to create materials with enhanced performance characteristics for a variety of applications.

Finally, the compound's role as an intermediate in the synthesis of agrochemicals and dyes suggests further interdisciplinary work with agricultural scientists and color chemists. synhet.com

Q & A

Q. What safety protocols are essential when handling this compound?

  • Best Practices :
  • Ventilation : Use fume hoods to prevent inhalation of vapors (isocyanates are respiratory irritants).
  • PPE : Nitrile gloves, goggles, and lab coats are mandatory.
  • Spill Management : Neutralize spills with aqueous sodium bicarbonate before disposal.
  • Documentation : Safety Data Sheets (SDS) for related isocyanates highlight acute toxicity (e.g., LD₅₀ values) and first-aid measures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.